molecular formula C18H20N2O3S B11624778 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide CAS No. 102016-76-2

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B11624778
CAS No.: 102016-76-2
M. Wt: 344.4 g/mol
InChI Key: OKBTYZLPIFLPBD-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide is a synthetic small molecule that incorporates two pharmaceutically significant scaffolds: a 5-methoxyindole system and a 4-methylbenzenesulfonamide (p-toluenesulfonamide) group . This molecular architecture is designed for researchers investigating novel therapeutic agents, particularly in the field of oncology. The indole nucleus is a privileged structure in medicinal chemistry, known to confer a wide range of biological activities. Scientific literature demonstrates that indole derivatives possess significant clinical and biological applications, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties . The benzenesulfonamide moiety is a key pharmacophore in many enzyme inhibitors and contributes to the molecule's ability to interact with biological targets through specific hydrogen bonding and hydrophobic interactions . This compound is supplied strictly for research purposes and is intended for use in laboratory investigations only. It is ideal for in vitro screening against cancer cell lines, mechanism of action studies, and as a building block for the synthesis of more complex molecules. Researchers can utilize this chemical to explore structure-activity relationships and develop new chemical entities for experimental therapeutics. NOT FOR HUMAN OR VETERINARY USE. Keep in a dark, sealed container in a dry, room temperature environment.

Properties

CAS No.

102016-76-2

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H20N2O3S/c1-13-3-6-16(7-4-13)24(21,22)20-10-9-14-12-19-18-8-5-15(23-2)11-17(14)18/h3-8,11-12,19-20H,9-10H2,1-2H3

InChI Key

OKBTYZLPIFLPBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)OC

solubility

50.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Tosylation of the Primary Amine

5-Hydroxytryptamine hydrochloride is dissolved in an aqueous alkaline solution (pH 10–11) containing sodium bicarbonate. p-Toluenesulfonyl chloride (TsCl) is added dropwise under nitrogen at 0–5°C, facilitating nucleophilic attack by the primary amine. The reaction is stirred for 4–6 hours, after which the pH is adjusted to 8.5–9.0 to precipitate N-tosyl-5-hydroxytryptamine. Filtration and washing with cold water yield the intermediate in 85–90% purity.

Key Conditions

  • Solvent : Water/THF (1:1)

  • Base : NaHCO₃ (2.5 equiv)

  • Temperature : 0–5°C

  • Yield : 89–92%

Methylation of the 5-Hydroxy Group

N-Tosyl-5-hydroxytryptamine is suspended in a NaOH solution (pH 11–11.5), and dimethyl sulfate (2.2 equiv) is added dropwise at 40–45°C. The methoxy group forms via nucleophilic substitution, with the reaction completing within 3–4 hours. Neutralization with HCl, extraction with ethyl acetate, and silica gel chromatography yield the target compound in 95–97% purity.

Optimization Data

ParameterValue
Reaction Time3.5 h
Temperature45°C
Molar Ratio (TsCl)1.1:1
Final Yield91%

Fischer Indole Synthesis with Post-Functionalization

This method constructs the indole core de novo, enabling precise substitution at the 5-position.

Indole Formation

4-Methoxyphenylhydrazine reacts with ethyl levulinate in acetic acid under reflux, forming 5-methoxyindole-3-carboxylate via cyclodehydration. Hydrolysis with NaOH yields 5-methoxyindole-3-carboxylic acid, which is decarboxylated at 200°C to produce 5-methoxyindole.

Ethylamine Side Chain Introduction

5-Methoxyindole undergoes Friedel-Crafts alkylation with 2-bromoethylamine hydrobromide in the presence of AlCl₃. The resulting 3-(2-aminoethyl)-5-methoxyindole is isolated via distillation under reduced pressure (60–65% yield).

Tosylation of the Amine

The primary amine is treated with TsCl (1.2 equiv) in dichloromethane and pyridine at 0°C. After 12 hours, the mixture is washed with dilute HCl, and the product is recrystallized from ethanol (78% yield).

Reductive Amination Approach

Aldehyde Intermediate Preparation

5-Methoxyindole-3-acetaldehyde is synthesized by Vilsmeier-Haack formylation of 5-methoxyindole, followed by oxidation with pyridinium chlorochromate (PCC).

Reductive Amination

The aldehyde reacts with p-toluenesulfonamide in methanol, with sodium cyanoborohydride facilitating imine reduction. The reaction proceeds at pH 5–6 (adjusted with acetic acid), yielding the target compound after 24 hours (70–75% yield).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Tosylation-Methylation9199.5High
Fischer Indole6598.0Moderate
Reductive Amination7397.8Low

Catalytic Cyclization Strategies

Rhodium-Catalyzed C–H Activation

A novel approach employs Rh₂(Piv)₄ (0.02 equiv) in dichloromethane at 90°C to cyclize N-propargyl-tosylated tryptamine derivatives. This method achieves 62–86% yield for related sulfonamides but requires rigorous anhydrous conditions.

Industrial-Scale Production Considerations

The tosylation-methylation route is preferred for commercial synthesis due to:

  • Cost Efficiency : TsCl and dimethyl sulfate are inexpensive.

  • Minimal Purification : Aqueous workup avoids chromatography.

  • High Throughput : Batch sizes >100 kg with 89–92% yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like LiAlH₄, and bases like NaH. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide Derivatives with Modified Indole Substituents

  • N-[2-(1-methylindol-3-yl)ethyl]-4-nitrobenzenesulfonamide (CAS 919787-23-8): This analog replaces the 5-methoxyindole with a 1-methylindole group and introduces a nitro substituent on the benzene ring. Its molecular weight (359.4 g/mol) and LogP (4.60) suggest higher lipophilicity than the target compound .
  • The chloro and ethoxy groups may improve steric interactions in enzymatic pockets, as seen in antihypertensive applications .

Sulfonamide Derivatives with Varied Aromatic Rings

  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (Compound 31) :
    This compound features a 4-chlorobenzoyl group on the indole and a trifluoromethylphenyl sulfonamide. The CF₃ group enhances metabolic resistance, while the chlorobenzoyl moiety may increase binding affinity to cyclooxygenase (COX) enzymes, as observed in indomethacin analogs .
  • 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide :
    The oxazole ring introduces heterocyclic diversity, improving solubility and antimicrobial activity compared to purely aromatic systems .

Non-Sulfonamide Indole Derivatives

  • 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine) :
    A tryptamine derivative with diallylamine substituents, lacking the sulfonamide group. It exhibits psychedelic effects via serotonin receptor agonism, highlighting the critical role of the 5-methoxyindole core in CNS activity .
  • N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide :
    A melatonin analog with an acetamide group instead of sulfonamide. The reduced steric bulk may enhance blood-brain barrier penetration but decrease metabolic stability .

Key Data and Research Findings

Table 1: Comparative Physicochemical and Pharmacological Data

Compound Name Molecular Weight (g/mol) LogP Key Substituents Biological Activity Reference
Target Compound ~356.4* ~3.5* 5-Methoxyindole, 4-methylbenzenesulfonamide Potential serotonin modulation
N-[2-(1-methylindol-3-yl)ethyl]-4-nitrobenzenesulfonamide 359.4 4.60 1-Methylindole, nitrobenzenesulfonamide Not reported
Compound 31 (CF₃-substituted) 532.93 ~4.2 4-Chlorobenzoyl, trifluoromethyl COX inhibition
5-MeO-DALT 272.38 2.8 Diallylamine Serotonin receptor agonist

*Estimated based on structural analogs.

Structure-Activity Relationship (SAR) Insights

  • Indole Modifications : The 5-methoxy group is essential for receptor binding, as seen in melatonin and 5-MeO-DALT . Methylation at the indole 1-position (as in ) may reduce metabolic oxidation.
  • Sulfonamide Substituents : Electron-donating groups (e.g., methyl) enhance lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., nitro, CF₃) improve target specificity and enzymatic resistance .

Q & A

Q. Table: Key Spectroscopic Signatures

TechniqueDiagnostic PeaksStructural Confirmation
¹³C NMR 158 ppm (C-OCH₃)Methoxy group position
FT-IR 1330 cm⁻¹ (S=O stretch)Sulfonamide linkage

Advanced: How can researchers resolve contradictions in reported biological activities across different in vitro models?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, incubation times). To address this:

Standardize Assay Conditions :

  • Use consistent cell lines (e.g., HEK-293 for receptor binding) .
  • Control pH (7.4) and temperature (37°C) to mimic physiological conditions .

Validate Targets : Perform competitive binding assays with known receptor antagonists (e.g., vasopressin V1b receptors, as in ).

Dose-Response Analysis : Calculate IC₅₀ values across multiple replicates to assess reproducibility .

Example Discrepancy : A study reporting weak antimicrobial activity vs. strong anticancer effects may reflect differences in bacterial membrane permeability vs. eukaryotic apoptosis pathways .

Advanced: What computational strategies predict the binding affinity of this compound to serotonin or vasopressin receptors?

Methodological Answer:
Molecular Docking (AutoDock Vina) and MD Simulations are effective:

Docking : Use crystal structures of serotonin receptors (e.g., 5-HT₂A, PDB ID: 6WGT) to model interactions with the indole and sulfonamide groups .

Binding Free Energy Calculations : MM-PBSA/GBSA methods quantify contributions from hydrophobic (methoxy group) and hydrogen-bonding (sulfonamide S=O) interactions .

Pharmacophore Modeling : Map essential features (e.g., aromatic rings, hydrogen-bond acceptors) to prioritize analogs .

Case Study : A related sulfonamide showed nanomolar affinity for V1b receptors due to π-π stacking with Phe⁷⁰⁶ and hydrogen bonding with Asn³⁰⁰ .

Basic: How can researchers ensure purity and monitor reaction progress during synthesis?

Methodological Answer:
Analytical Workflow :

Thin-Layer Chromatography (TLC) : Use silica plates with EtOAc/Hexane (3:7) to track alkylation and sulfonylation steps .

HPLC-PDA : C18 column, 254 nm UV detection. Retention time ~8.2 min for the pure product .

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 359.12 (calculated: 359.14) .

Q. Critical Tips :

  • Use anhydrous solvents to avoid hydrolysis byproducts.
  • Conduct recrystallization (ethanol/water) for ≥95% purity .

Advanced: What strategies elucidate metabolic stability and pharmacokinetic profiles of this compound?

Methodological Answer:
In Vitro/In Vivo Approaches :

Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. A related indole-sulfonamide showed t₁/₂ = 2.1 hrs in human microsomes .

Caco-2 Permeability : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates good bioavailability) .

Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (e.g., 85% binding observed in a trimethylbenzenesulfonamide analog) .

Q. Key Parameters :

ParameterMethodTarget Value
Metabolic StabilityMicrosomal t₁/₂>2 hrs
Oral BioavailabilityCaco-2 Papp>1 ×10⁻⁶ cm/s

Advanced: How do structural modifications (e.g., halogenation) impact biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) Studies :

  • 5-Position Halogenation : Adding Cl or F increases lipophilicity, enhancing blood-brain barrier penetration (e.g., a fluoro analog showed 3× higher 5-HT₂A affinity) .
  • Methoxy Group Removal : Reduces receptor binding due to loss of hydrogen bonding (IC₅₀ increases from 12 nM to 480 nM in a V1b antagonist study) .

Q. SAR Table :

ModificationBiological ImpactReference
5-Fluoro substitution ↑ Anticancer activity (IC₅₀ = 8 µM vs. 22 µM)
Sulfonamide to amide ↓ Receptor binding (Kd = 1.2 µM vs. 0.3 µM)

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